5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate
Overview
Description
5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Corroboration
Pyrazoles, including derivatives similar to 5-Benzyl 3-methyl 1-(p-fluorophenyl)-4-isopropyl-1H-pyrazole-3,5-dicarboxylate, have been extensively studied for their potential in novel drug discovery due to their significant biological properties. A study focused on the synthesis of novel pyrazole derivatives, exploring their antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies revealed that certain compounds demonstrated promising anti-inflammatory effects by showing excellent COX-2 inhibition and HRBC membrane stabilization properties, highlighting their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Facile Synthetic Approaches
Another research effort presented facile synthetic approaches for creating a new series of pyrazole-4-carbonitrile derivatives, demonstrating the versatility of pyrazole scaffolds for chemical modifications and the potential synthesis of compounds with similar structures to the target compound. These methodologies contribute to the development of new substances with possible application in various fields, including medicinal chemistry (Ali, Ragab, Abdelghafar, & Farag, 2016).
Novel Antiviral Agents
A significant area of application for compounds related to this compound is in the development of antiviral agents. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 avian influenza virus, indicating the potential of structurally similar compounds for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
5-O-benzyl 3-O-methyl 1-(4-fluorophenyl)-4-propan-2-ylpyrazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4/c1-14(2)18-19(21(26)28-3)24-25(17-11-9-16(23)10-12-17)20(18)22(27)29-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOBIGBLKDQLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647196 | |
Record name | 5-Benzyl 3-methyl 1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887703-73-3 | |
Record name | 5-Benzyl 3-methyl 1-(4-fluorophenyl)-4-(propan-2-yl)-1H-pyrazole-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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